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Compound of Interest

Compound Name: PCSK9-IN-22

Cat. No.: B12377129 Get Quote

Disclaimer: Information regarding a specific compound designated "PCSK9-IN-22" is not

publicly available in the reviewed scientific literature. This technical guide will therefore provide

a detailed overview of the in vivo oral activity of two well-documented investigational oral

PCSK9 inhibitors, Enlicitide Decanoate (MK-0616) and NYX-PCSK9i, as representative

examples of this therapeutic class. The data and protocols presented herein are based on

published preclinical and clinical studies.

Introduction to Oral PCSK9 Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol

metabolism.[1] By binding to the low-density lipoprotein receptor (LDLR) on the surface of

hepatocytes, PCSK9 promotes its degradation, leading to reduced clearance of LDL

cholesterol (LDL-C) from the bloodstream and consequently, elevated plasma LDL-C levels.[2]

[3] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-

C. While injectable monoclonal antibodies and small interfering RNAs targeting PCSK9 are

effective, the development of orally bioavailable small-molecule inhibitors represents a

significant advancement for patient convenience and accessibility.[4][5] This document

summarizes the in vivo oral activity of two such investigational agents.

Enlicitide Decanoate (MK-0616)
Enlicitide decanoate (formerly MK-0616) is an orally available, macrocyclic peptide being

developed by Merck for the treatment of hypercholesterolemia.[5][6] It is designed to inhibit the

interaction between PCSK9 and the LDL receptor.[6]
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Data Presentation: Clinical Efficacy and Safety
The clinical development of enlicitide decanoate has progressed through Phase 3 trials,

demonstrating significant LDL-C reduction.

Table 1: Summary of Phase 2b Clinical Trial Results for Enlicitide Decanoate (MK-0616)[7]

Dose (once daily)
Placebo-Adjusted
LDL-C Reduction at
Week 8 (%)

95% Confidence
Interval

p-value

6 mg 41.2 -47.8 to -34.7 <0.001

12 mg 55.7 -62.3 to -49.1 <0.001

18 mg 59.1 -65.7 to -52.5 <0.001

30 mg 60.9 -67.6 to -54.3 <0.001

Table 2: Summary of Phase 3 CORALreef Lipids Trial Results for Enlicitide Decanoate[8][9]
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Endpoint Timepoint
Placebo-
Adjusted
Reduction (%)

95%
Confidence
Interval

p-value

LDL-C Week 24
55.8 (primary

analysis)
-60.9 to -50.7 <0.001

LDL-C (post-hoc

reanalysis)
Week 24 59.7 -62.3 to -57.1 <0.001

LDL-C Week 52
47.6 (primary

analysis)
-52.7 to -42.5 <0.001

LDL-C (post-hoc

reanalysis)
Week 52 52.4 -55.1 to -49.7 <0.001

Non-HDL-C Week 24 53.4 -55.5 to -51.2 <0.001

Apolipoprotein B

(ApoB)
Week 24 50.3 -52.1 to -48.5 <0.001

Lipoprotein(a)

(Lp(a))
Week 24 28.2 -30.3 to -26.0 <0.001

Experimental Protocols: Clinical Trial Design
The efficacy and safety of enlicitide decanoate have been evaluated in a comprehensive

clinical trial program.

Phase 2b Study (NCT05261126):

Objective: To assess the efficacy and safety of different doses of enlicitide decanoate in

adults with hypercholesterolemia.[10]

Design: A randomized, double-blind, placebo-controlled study.[10]

Participants: Adults with hypercholesterolemia.

Intervention: Once-daily oral doses of 6, 12, 18, and 30 mg of enlicitide decanoate or

placebo for 8 weeks.[7]
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Primary Endpoint: Percent change in LDL-C from baseline to week 8.[7]

Phase 3 CORALreef Lipids Study (NCT05952856):

Objective: To evaluate the efficacy, safety, and tolerability of enlicitide decanoate in adults

with hypercholesterolemia.[11][12]

Design: A Phase 3, randomized, double-blind, placebo-controlled study.[11]

Participants: 2,760 adults with hypercholesterolemia with a history of or at risk for a major

atherosclerotic cardiovascular disease (ASCVD) event.[9][13]

Intervention: 20 mg of enlicitide decanoate or a matching placebo administered orally once

daily for up to 52 weeks.[11][12]

Primary Hypothesis: Enlicitide decanoate is superior to placebo in the mean percent change

from baseline in LDL-C at Week 24.[11][12]
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Caption: PCSK9 Inhibition Signaling Pathway.
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Caption: Clinical Trial Workflow for Oral PCSK9 Inhibitors.

NYX-PCSK9i
NYX-PCSK9i is an orally bioavailable, small-molecule inhibitor of PCSK9 developed by Nyrada

Inc.[2][14] It has shown significant cholesterol-lowering activity in preclinical models.[2]

Data Presentation: Preclinical Efficacy
The in vivo efficacy of NYX-PCSK9i was evaluated in a mouse model genetically modified to

mimic human cholesterol metabolism.

Table 3: In Vivo Efficacy of Orally Administered NYX-PCSK9i in APOE*3-Leiden.CETP Mice

(28-Day Study)[1][3]

Treatment Group Dose
Change in Total Plasma
Cholesterol vs. Vehicle (%)

NYX-PCSK9i 30 mg/kg -36

NYX-PCSK9i 50 mg/kg -57

Table 4: In Vivo Efficacy of NYX-PCSK9i as Monotherapy and in Combination with Atorvastatin

(35-Day Study)[1][14]

Treatment Group Dose
Change in Total Plasma
Cholesterol vs. Vehicle (%)

NYX-PCSK9i 50 mg/kg -46

Atorvastatin 4.9 mg/kg/day -27

NYX-PCSK9i + Atorvastatin 50 mg/kg + 4.9 mg/kg/day -65

Experimental Protocols: Preclinical In Vivo Study
Animal Model: APOE*3-Leiden.CETP mice, which are genetically modified to have a human-

like cholesterol metabolism.[14]
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Diet: Mice were fed a Western-type diet.[1]

Drug Administration: NYX-PCSK9i was administered orally. In combination studies, it was co-

administered with atorvastatin.[1][14]

Study Duration: Efficacy was evaluated over 28 and 35-day periods in separate studies.[1]

[14]

Primary Endpoints:

Change in total plasma cholesterol levels.[1]

The majority of cholesterol lowering was observed in the non-HDL fractions.[2]

Pharmacodynamic Markers:

A dose-dependent increase in total plasma PCSK9 levels was observed, which is

indicative of on-target activity.[15][16]

A significant increase in hepatic LDLR protein expression was noted.[15][16]

Treatment with NYX-PCSK9i was also shown to promote fecal cholesterol elimination.[15]
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Caption: Preclinical In Vivo Experimental Workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12377129?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The development of oral PCSK9 inhibitors, such as enlicitide decanoate and NYX-PCSK9i,

holds significant promise for the management of hypercholesterolemia. Clinical data for

enlicitide decanoate demonstrates robust, dose-dependent reductions in LDL-C with a

favorable safety profile in human subjects.[7][8] Preclinical studies with NYX-PCSK9i in a

relevant animal model have shown substantial cholesterol-lowering efficacy, both as a

monotherapy and in combination with statins, supporting its continued development.[3][14]

These agents represent a potential paradigm shift in lipid-lowering therapy, offering an effective

and convenient oral treatment option for patients who are unable to reach their LDL-C goals

with current standard-of-care treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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